molecular formula C15H16N6S B10939095 2-(1,5-dimethyl-1H-pyrazol-3-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(1,5-dimethyl-1H-pyrazol-3-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10939095
M. Wt: 312.4 g/mol
InChI Key: AIQAZGVXEHYSHF-UHFFFAOYSA-N
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Description

2-(1,5-dimethyl-1H-pyrazol-3-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple fused rings, including pyrazole, thieno, triazolo, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions.

    Construction of the Thieno Ring: The thieno ring is then constructed by cyclization reactions involving sulfur-containing reagents and appropriate electrophiles.

    Formation of the Triazolo and Pyrimidine Rings: The final steps involve the formation of the triazolo and pyrimidine rings through cyclization reactions using nitrogen-containing reagents and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-3-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

2-(1,5-dimethyl-1H-pyrazol-3-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share the pyrazole and pyrimidine rings and exhibit similar chemical reactivity and biological activities.

    Thieno[3,2-d]pyrimidines: These compounds contain the thieno and pyrimidine rings and are studied for their potential therapeutic applications.

    Triazolo[1,5-c]pyrimidines: These compounds include the triazolo and pyrimidine rings and are known for their diverse biological activities.

Uniqueness

2-(1,5-dimethyl-1H-pyrazol-3-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to the combination of multiple fused rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H16N6S

Molecular Weight

312.4 g/mol

IUPAC Name

4-(1,5-dimethylpyrazol-3-yl)-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C15H16N6S/c1-5-10-9(3)22-15-12(10)14-17-13(19-21(14)7-16-15)11-6-8(2)20(4)18-11/h6-7H,5H2,1-4H3

InChI Key

AIQAZGVXEHYSHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NN(C(=C4)C)C)C

Origin of Product

United States

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